1,4-Oxazepane-6-carboxamide
Description
Significance of Heterocyclic Compounds in Chemical Research
Heterocyclic compounds are a cornerstone of organic chemistry, biology, and materials science. openaccessjournals.com Their ring structures, which contain at least one heteroatom like nitrogen, oxygen, or sulfur, confer distinct properties that are essential in the design and synthesis of a vast array of functional molecules. openaccessjournals.comijarsct.co.in Over 90% of new drugs feature heterocyclic motifs, underscoring their critical role in medicinal chemistry. ijraset.com These compounds form the core of many natural products, including antibiotics like penicillin and alkaloids such as morphine. ijarsct.co.inijpsr.com
The versatility of heterocycles allows chemists to manipulate their structures to create new materials with specific, tailored properties for use in fields like agriculture and materials science. openaccessjournals.comjocpr.com Their ability to interact with biological targets makes them indispensable in drug discovery for treating a wide spectrum of diseases, from cancer to neurological disorders. ijraset.comijnrd.org The ongoing study of heterocyclic compounds remains a dynamic and vital area of research, continually leading to the discovery of novel reactions and innovative applications. openaccessjournals.com
Overview of Seven-Membered Heterocycles in Organic Synthesis and Medicinal Chemistry
Seven-membered heterocycles, such as oxazepanes, are significant structural motifs in medicinal chemistry and are found in numerous drugs and biologically active compounds. researchgate.netthieme-connect.com These larger ring systems offer greater conformational flexibility compared to their five- and six-membered counterparts, which can be advantageous in molecular design. While less common than smaller rings, seven-membered heterocycles are recognized as privileged scaffolds in drug discovery due to their diverse biological activities. researchgate.net They are key components in drugs targeting central nervous system diseases, as well as those with anticancer, antiviral, and antibacterial properties. nih.gov The synthesis of these complex rings is an active area of research, with a focus on developing efficient methods to access these valuable molecular architectures. researchgate.netbohrium.com
The 1,4-oxazepane (B1358080) ring is a seven-membered heterocycle containing nitrogen and oxygen atoms at the 1 and 4 positions. This structure provides a high degree of three-dimensionality and conformational flexibility, which distinguishes it from more rigid six-membered rings like morpholines. chemrxiv.org This flexibility allows the oxazepane scaffold to adopt various spatial arrangements, which can be crucial for optimizing interactions with biological targets. Detailed NMR studies of related oxazepane structures have indicated that they often exist in a stable chair-like conformation, which is considered the most energetically favorable state. rsc.org The presence of both a hydrogen-bond-accepting oxygen atom and a nitrogen atom that can be basic or part of a larger functional group makes the oxazepane scaffold a versatile component in molecular design. chemrxiv.org
The 1,4-oxazepane scaffold is a recognized motif in a range of pharmacologically relevant compounds. rsc.org While not as widespread as some other heterocycles, oxazepanes are found in both synthetic molecules and natural products. rsc.org In medicinal chemistry, they are considered a privileged scaffold due to their association with a wide range of biological activities, including anti-inflammatory, antifungal, and antipsychotic properties. nih.gov The development of new synthetic methods has made oxazepane derivatives more accessible for inclusion in compound libraries for drug discovery. chemrxiv.orgacs.org Researchers have incorporated the oxazepane ring into complex molecules designed to act as inhibitors of specific protein-protein interactions, highlighting its utility in the development of new therapeutic agents. acs.org
Role of the Carboxamide Functional Group in Molecular Design
The carboxamide functional group (–C(=O)N–) is of fundamental importance in chemistry and biology. It forms the peptide bonds that link amino acids together to create proteins. ajchem-a.com In molecular design, particularly in medicinal chemistry, the amide group is a crucial component. ajchem-a.com It can act as both a hydrogen bond donor and acceptor, allowing it to form strong interactions with biological targets like enzymes and receptors. ajchem-a.combiotechacademy.dk
The stability of the amide bond is a key feature, providing structural rigidity to molecules. ajchem-a.com This stability, along with its ability to participate in hydrogen bonding, makes the carboxamide group a common feature in many approved drugs. ajchem-a.com Chemists often incorporate this group to enhance the metabolic stability of a molecule or to ensure it binds effectively to its intended biological target. jocpr.comajchem-a.com Its versatility allows it to be a key building block in the synthesis of complex organic molecules, materials, and pharmaceutical compounds. jocpr.com
Rationale for Academic Investigation of 1,4-Oxazepane-6-carboxamide
The academic investigation of a molecule like this compound is driven by the desire to explore novel chemical space and generate new molecular scaffolds for potential applications. The combination of the flexible, three-dimensional 1,4-oxazepane ring with the functionally critical carboxamide group presents a unique structure with potential for interesting chemical and biological properties.
The rationale for its study includes:
Novel Scaffold Development: Creating and characterizing new molecular frameworks is essential for expanding the toolkit available to medicinal chemists. The this compound structure represents a scaffold that is not widely explored.
Probing Biological Activity: Given that both the oxazepane ring and the carboxamide group are independently associated with a wide range of biological activities, their combination could lead to compounds with novel pharmacological profiles. nih.govresearchgate.net Synthesizing derivatives of this core structure would be a logical step in screening for potential therapeutic uses. uokerbala.edu.iq
Conformational Analysis: The study of how the carboxamide substituent influences the conformational preferences of the flexible seven-membered oxazepane ring would provide valuable fundamental insights into stereochemistry and molecular dynamics.
Synthetic Methodology: Developing efficient and scalable synthetic routes to this compound and its analogues is a meaningful academic pursuit in itself, contributing to the broader field of organic synthesis. iyte.edu.tr
In essence, the study of this compound serves the fundamental scientific goal of creating new molecular entities and understanding their intrinsic properties, which can pave the way for future applications in materials science and drug discovery.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O₂ | chemsrc.com |
| Molecular Weight | 144.17 g/mol | chemsrc.com |
| Parent Compound CID | 66510044 | nih.gov |
| CAS Number | 1316223-37-6 | chemsrc.com |
Structure
3D Structure
Properties
IUPAC Name |
1,4-oxazepane-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(9)5-3-8-1-2-10-4-5/h5,8H,1-4H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTBYQDZAWIOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Oxazepane 6 Carboxamide and Its Analogues
Strategies for Constructing the 1,4-Oxazepane (B1358080) Core
The formation of the 1,4-oxazepane ring is principally achieved through intramolecular cyclization and cycloaddition reactions. rsc.orgchemmethod.com These strategies offer versatile approaches to this valuable heterocyclic scaffold.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a prominent method for synthesizing the 1,4-oxazepane core. rsc.org This approach involves the formation of a ring by reacting two functional groups within the same molecule.
The intramolecular cyclization of unsaturated alcohols, such as alkenols and alkynols, as well as hydroxyketones, represents a robust strategy for forming the 1,4-oxazepane ring. rsc.org These reactions are often facilitated by acid catalysts.
One notable method involves the palladium-catalyzed oxidative cyclization of 3-aza-5-alkenols. unimi.it In a specific example, treating a 3-aza-5-alkenol with a palladium(II) catalyst, copper(II) chloride, and an aryl stannane (B1208499) selectively yields a 7-aryl-substituted 1,4-oxazepane through a 7-endo-trig cyclization. unimi.itthieme-connect.de This intramolecular alkoxylation, coupled with an arylating step, favors the formation of the seven-membered ring over the alternative 6-exo-trig cyclization that would lead to a morpholine (B109124) derivative. unimi.it
| Entry | Catalyst (mol%) | Oxidant | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | PdCl₂(MeCN)₂ (10) | CuCl₂ | THF | NaOAc | 75 | unimi.it |
| 2 | PdCl₂(MeCN)₂ (10) | CuCl₂ | THF | - | 78 | unimi.it |
| 3 | PdCl₂(MeCN)₂ (5) | CuCl₂ | THF | - | 65 | unimi.it |
Gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones also provides an efficient route to 1,4-oxazepine (B8637140) derivatives. acs.org This method is characterized by its mild reaction conditions and tolerance for a variety of substituents, affording moderate to good yields. acs.org Similarly, N-propargylamines serve as versatile building blocks for the synthesis of the 1,4-oxazepane core, offering atom economy and shorter synthetic pathways. rsc.orgresearchgate.net
Furthermore, the intramolecular hydroalkoxylation of nitrogen-tethered alkenols mediated by boron trifluoride etherate can produce 1,4-oxazepanes in good yields. acs.org The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved starting from polymer-supported homoserine, involving the alkylation with 2-bromoacetophenones and subsequent cleavage from the resin. rsc.org Trifluoroacetic acid (TFA) mediated cleavage leads to lactonization, while a combination of TFA and triethylsilane (Et₃SiH) results in the desired 1,4-oxazepane derivatives. rsc.org
The cyclization of amino alcohols is another key strategy for constructing the 1,4-oxazepane ring. researchgate.netacs.org These precursors contain both the nitrogen and oxygen atoms required for the heterocyclic core.
A one-step intramolecular cyclization of a diol derived from D-glucose has been shown to efficiently produce unimi.itacs.orgoxazepane derivatives. researchgate.netresearchgate.net Treatment of the diol with methanesulfonyl chloride in pyridine (B92270) leads directly to the cyclized product instead of the expected mesylate. researchgate.netresearchgate.net This occurs through in situ mesylation of one hydroxyl group, followed by nucleophilic attack by the second hydroxyl group. researchgate.net
The synthesis of 1,4-oxazepane-2,5-diones can be achieved through the cyclization of N-acyl amino acid precursors. researchgate.netacs.orgnih.gov However, the inherent preference of the amide bond for a trans-conformation and the lability of the lactone ring present significant challenges. researchgate.netacs.orgnih.gov The use of protecting groups on the nitrogen atom, such as a p-methoxybenzyl (PMB) group, can facilitate the ring-closure. researchgate.netacs.orgnih.gov
A lipase-catalyzed regioselective lactamization of an amino diester serves as a key step in an enantioselective synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. spinchem.com This enzymatic approach offers a mild and selective method for forming the seven-membered lactam intermediate. spinchem.com
Cycloaddition Reactions for Oxazepane Ring Formation
Cycloaddition reactions provide an alternative and powerful approach to the 1,4-oxazepane skeleton. rsc.orgnih.gov These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.
The pericyclic cycloaddition of imines (Schiff bases) with anhydrides is a well-established method for the synthesis of 1,3-oxazepine and 1,3-oxazepane derivatives. chemmethod.comresearchgate.netuokerbala.edu.iq For instance, the reaction of Schiff bases with succinic anhydride (B1165640) in dry benzene (B151609) can yield 1,3-oxazepane-4,7-diones. researchgate.netcentralasianstudies.orgresearchgate.net The proposed mechanism involves the formation of a dipolar intermediate, which then undergoes cyclization to form the seven-membered ring. tsijournals.com This method has been applied to synthesize a variety of substituted oxazepane derivatives. researchgate.netcentralasianstudies.orgresearchgate.net
| Schiff Base Precursor | Anhydride | Solvent | Resulting Product | Reference |
|---|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(N-substituted-methenamine) | Succinic anhydride | Dry Benzene | 2,2'-(1,4-phenylene)bis(3-(substituted)-1,3-oxazepane-4,7-dione) | researchgate.net |
| Creatinine-derived imines | Phthalic, Maleic, or Succinic anhydride | Dry Benzene | Creatinine-fused oxazepine derivatives | chemmethod.com |
Isocyanide-based multicomponent reactions (IMCRs) have emerged as highly efficient tools for the synthesis of complex heterocyclic scaffolds, including those containing the 1,4-oxazepane ring. nih.govfrontiersin.orgfrontiersin.org These reactions allow for the formation of multiple bonds in a single synthetic operation.
A notable example is the one-pot, three-component reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide to produce oxazepine-quinazolinone bis-heterocyclic scaffolds. nih.gov The proposed mechanism involves the initial formation of an iminium intermediate, followed by the addition of the isocyanide and subsequent intramolecular acylation (Mumm rearrangement) to form a Ugi adduct. nih.gov This adduct then undergoes an amide-amide cyclocondensation to yield the final product. nih.gov This catalyst-free reaction is high-yielding and operationally simple. nih.gov
Another approach involves the Ugi four-component reaction (U-4CR), which combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to generate peptide-like products. nih.gov By using bifunctional starting materials, the linear products of the Ugi reaction can be subsequently cyclized to form constrained peptidomimetics, including those with a 1,4-oxazepane core. beilstein-journals.org
Metal-Catalyzed Synthetic Routes
Metal catalysis offers powerful and versatile methods for the construction of complex heterocyclic systems like 1,4-oxazepanes. Rhodium and palladium catalysts, in particular, have been effectively employed in various bond-forming reactions to forge the seven-membered ring.
Rhodium-catalyzed reactions provide an efficient means to synthesize benzofused 1,4-oxazepine derivatives. researchgate.net One notable approach involves the hydrofunctionalization of internal alkynes and allenes. researchgate.net This method has been successfully applied to the synthesis of 1,4-benzo[e]oxazepines (1,4-BZOs) with good to excellent yields. researchgate.net
Another innovative one-pot route utilizes a sequential reaction catalyzed by rhodium(II) and a Lewis acid, Mg(OtBu)2. nih.gov This process begins with the Rh(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with glycidols. nih.gov This is followed by a regioselective intramolecular ring-opening of the epoxide, where the substitution pattern on the glycidol (B123203) directs the cyclization. nih.gov Substituted glycidols preferentially yield the seven-membered 1,4-oxazepine derivatives, while unsubstituted glycidols lead to six-membered oxazine (B8389632) rings. nih.gov Furthermore, Rh(III) catalysis has been used for the diastereoselective 3,4-amino oxygenation of 1,3-dienes, a transformation that installs vicinal amino alcohol functionalities, which are key precursors for oxazepane ring systems. nih.gov
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming the 1,4-oxazepane ring is well-documented. Pd-catalyzed allylic C-H activation of simple olefins presents a direct pathway to seven-membered N,O-heterocycles, including 1,4-oxazepanes, in good to excellent yields. researchgate.net The mechanism of these transformations often involves a ligand-directed C-H activation event. nih.gov For instance, a Pd-catalyzed, native α-amino acid derivative-directed arylation and oxidation of benzylic C-H bonds has been developed, which subsequently allows for the formation of 5-aryl-1,4-benzodiazepin-2-ones, a related heterocyclic system. rsc.org
The Buchwald-Hartwig amination, a Pd-catalyzed C-N cross-coupling reaction, is a versatile and widely adopted method for synthesizing aniline (B41778) derivatives and N-heterocycles. nih.govuwindsor.ca This reaction is instrumental in constructing the 1,4-oxazepane core by forming the crucial C-N bond. The choice of supporting ligand on the palladium catalyst is critical for the reaction's efficiency, facilitating the desired coupling while minimizing off-cycle species. mit.edu These C-N coupling reactions are broadly applicable to a range of amine nucleophiles and (hetero)aryl halides. nih.gov
N-Propargylamine-Based Annulation and Cyclization
N-propargylamines are highly versatile building blocks in heterocyclic synthesis due to their ability to undergo various cyclization reactions. rsc.orgrsc.orgresearchgate.netresearchgate.net These approaches are often characterized by high atom economy and concise synthetic routes. rsc.org
An efficient one-pot synthesis of the 1,4-oxazepane scaffold has been developed through the intramolecular cyclization of N-propargylic β-enaminones. rsc.orgacs.org This reaction is catalyzed by a AuCl3/AgSbF6 system in methanol (B129727) and proceeds via a 7-exo-dig cyclization mechanism. rsc.org The method is tolerant of a variety of functional groups on the aryl portions of the molecule, including fluoro, chloro, bromo, cyano, methoxy, and nitro groups, providing the corresponding unsaturated 1,4-oxazepanes in good yields. rsc.org Another approach uses a copper-catalyzed reaction of 1-aryl-2-(aryl(prop-2-ynyl)amino)ethanols with tolylsulfonyl azide (B81097) to produce functionalized 2,4-diaryl-1,4-oxazepan-7-ones. rsc.org Additionally, base-mediated 7-exo-dig cyclizations of substrates containing both imidazole (B134444) and propargylamine (B41283) units have been used to synthesize imidazole-fused 1,4-benzoxazepines. acs.org
Ring-Expansion Methodologies
Ring-expansion strategies provide an alternative route to the 1,4-oxazepane skeleton, typically starting from more readily available five- or six-membered heterocyclic precursors. A common method involves the expansion of morpholine derivatives. rsc.orgrsc.org For example, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions yields not only the expected substitution product but also significant amounts of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.orgrsc.org This transformation is rationalized by a mechanism involving neighboring group participation that leads to an intermediate aziridinium (B1262131) cation, which is then opened by the nucleophile to form the seven-membered ring. rsc.orgrsc.org
A more general strategy for synthesizing morpholine homologues, such as 1,4-oxazepanes, involves the SN2-type ring opening of activated aziridines and azetidines with haloalcohols. acs.org This reaction, which is both highly regioselective and stereoselective, is followed by a base-mediated intramolecular cyclization of the resulting haloalkoxy amine to furnish the 1,4-oxazepane ring. acs.org
Solid-Phase Synthesis and Polymer-Supported Approaches
Solid-phase synthesis offers a powerful platform for the diversity-oriented synthesis (DOS) of complex molecules, allowing for the rapid generation of compound libraries from simple building blocks without the need for intermediate purification. souralgroup.com This methodology has been successfully applied to the preparation of chiral 1,4-oxazepane-5-carboxylic acids. rsc.orgrsc.orgimtm.cz
The synthesis commences with the immobilization of Fmoc-HSe(TBDMS)-OH onto a solid support, such as Wang resin. rsc.orgrsc.orgresearchgate.net The polymer-bound amino acid is then subjected to a series of reactions, including N-sulfonylation with various nitrobenzenesulfonyl chlorides and subsequent alkylation with differently substituted 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. rsc.orgrsc.org The final cleavage from the polymer support is a critical step that dictates the final product. researchgate.net Cleavage with trifluoroacetic acid (TFA) alone results in the removal of the silyl (B83357) protecting group, followed by a spontaneous lactonization. rsc.orgrsc.org In contrast, using a cleavage cocktail of TFA and triethylsilane (Et3SiH) reductively cleaves the molecule from the resin to yield the desired 1,4-oxazepane derivatives, often as a mixture of diastereomers. rsc.orgresearchgate.net The diastereomeric anilines resulting from catalytic hydrogenation of the nitro group often show improved separability, enabling the isolation and characterization of the major isomers. rsc.orgresearchgate.net
| Starting 2-Bromoacetophenone (B140003) (R3) | Intermediate | Final Oxazepane Product | Combined Crude Purity (%) | Diastereomer Ratio (R:S) |
|---|---|---|---|---|
| 4-Me-Ph | 3m | 7m | 33-91 | Variable |
| 4-F-Ph | 3o | 7o | 33-91 | Variable |
| 4-Br-Ph | 3p | 7p | 33-91 | Variable |
| 4-CF3-Ph | 3q | 7q | 33-91 | Variable |
| 3-Thienyl | 3t | 7t | 33-91 | Variable |
Introduction and Modification of the Carboxamide Functionality
The carboxamide group is a key functional handle for further diversification of the 1,4-oxazepane scaffold. This functionality can be introduced at various stages of the synthesis or by modifying a precursor, such as a carboxylic acid.
In solid-phase approaches, the carboxylic acid functionality can be converted to a carboxamide by selecting an appropriate resin. For instance, replacing Wang resin with Rink amide resin allows for the direct synthesis of 1,4-oxazepane carboxamides. rsc.org Several natural products and synthetic compounds contain a 1,4-oxazepane-2,5-dione core, which includes an amide (as a lactam) within the ring structure. acs.org The synthesis of these structures can be challenging due to the preference of the amide bond for a trans-conformation, which can hinder cyclization. acs.org
Post-synthesis modification is also a common strategy. For example, the secondary amine within the 1,4-oxazepane ring can be acylated to introduce a carboxamide group on the nitrogen atom (N-acylation). chemrxiv.org A specific example is the compound 6-hydroxy-N-[4-(1H-pyrazol-1-yl)phenyl]-1,4-oxazepane-4-carboxamide, where a substituted phenyl group is linked to the ring nitrogen via a carboxamide bridge. ontosight.ai Patent literature describes a wide array of N-(1-cyano-2-phenylethyl)-1,4-oxazepane-2-carboxamides, showcasing the extensive exploration of modifications at the carboxamide moiety for therapeutic applications. google.com Similarly, other patents detail various substituents on the carboxamide nitrogen, highlighting the importance of this functional group for tuning the properties of the molecule. google.com Studies on related heterocyclic systems have also explored how structural modifications of the carboxamide group can influence biological activity. nih.gov
Hydrolysis of Nitrile Precursors to Carboxamides
The conversion of a nitrile group to a carboxamide is a fundamental transformation in organic synthesis and represents a viable route to 1,4-oxazepane-6-carboxamide from a corresponding nitrile precursor. This hydrolysis can be achieved under both acidic and basic conditions. libretexts.orgchemistrysteps.com
Under acidic conditions, the nitrile is typically heated with a dilute acid, such as hydrochloric acid. The reaction proceeds through the protonation of the nitrogen atom, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. This initially forms an imidic acid, a tautomer of the amide, which then rapidly converts to the more stable amide form. chemistrysteps.com
Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile, leading to the formation of a salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org To obtain the carboxamide as the primary product, the reaction conditions must be carefully controlled, as prolonged reaction times or harsh conditions can lead to the complete hydrolysis to the carboxylic acid. youtube.comresearchgate.net
The enzymatic hydrolysis of nitriles offers a milder and often more selective alternative to chemical methods. Enzymes such as nitrile hydratases can convert nitriles to amides, often with high chemo- and regioselectivity, under neutral pH and ambient temperature. researchgate.net This biocatalytic approach is particularly advantageous for complex molecules with sensitive functional groups.
Direct Amidation Reactions
Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine, with the elimination of a water molecule. encyclopedia.pub This approach is highly atom-economical and is a preferred method in green chemistry. mdpi.com However, the direct reaction is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. encyclopedia.pub
To overcome this, various catalytic systems have been developed. Boron-based catalysts, such as boric acid and its derivatives, have been shown to be effective for the direct amidation of a wide range of carboxylic acids and amines. orgsyn.org These catalysts are thought to activate the carboxylic acid by forming a reactive acylborate intermediate. orgsyn.org
Transition metal catalysts, including those based on titanium, zirconium, and hafnium, have also been employed for direct amidation reactions under mild conditions. diva-portal.org These methods often exhibit good functional group tolerance. The general mechanism involves the coordination of the metal to the carboxylic acid, enhancing its electrophilicity towards the amine.
Derivatization from Carboxylic Acid Precursors (e.g., 1,4-Oxazepane-6-carboxylic acid)
A common and versatile approach to this compound is the derivatization of the corresponding carboxylic acid, 1,4-oxazepane-6-carboxylic acid. This typically involves a two-step process: activation of the carboxylic acid followed by reaction with an amine.
The carboxylic acid is first converted into a more reactive species, such as an acid chloride, an acid anhydride, or an activated ester. Reagents like thionyl chloride or oxalyl chloride are commonly used to form acid chlorides, while carbodiimides (e.g., DCC, EDC) in the presence of additives (e.g., HOBt, HOAt) are used to generate activated esters. researchgate.net
Once the activated derivative is formed, it readily reacts with ammonia or an appropriate amine to furnish the desired carboxamide. This method is widely applicable and allows for the synthesis of a diverse range of N-substituted carboxamides. A study on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a close analog, highlights the utility of this approach for creating complex derivatives. rsc.orgrsc.org
Table 1: Comparison of Synthetic Methodologies for this compound
| Methodology | Precursor | Key Reagents/Catalysts | Advantages | Disadvantages | Relevant Citations |
|---|---|---|---|---|---|
| Hydrolysis of Nitrile | 1,4-Oxazepane-6-carbonitrile | HCl or NaOH (aq), Nitrile hydratase | Utilizes readily available starting materials. | Harsh conditions may lead to over-hydrolysis to the carboxylic acid. | libretexts.org, chemistrysteps.com, researchgate.net |
| Direct Amidation | 1,4-Oxazepane-6-carboxylic acid & Amine | Boric acid, Ti/Zr/Hf catalysts | Atom-economical, environmentally friendly. | Can require high temperatures or specialized catalysts. | diva-portal.org, mdpi.com, encyclopedia.pub, orgsyn.org |
| Derivatization from Carboxylic Acid | 1,4-Oxazepane-6-carboxylic acid | Thionyl chloride, DCC, EDC, HOBt | High yielding, versatile for diverse amides. | Generates stoichiometric byproducts. | rsc.org, rsc.org, researchgate.net |
Control of Stereochemistry and Regioselectivity in Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, controlling the stereochemical outcome of the synthesis of 1,4-oxazepane derivatives is of paramount importance.
Diastereoselective Synthesis
The synthesis of 1,4-oxazepanes with multiple stereocenters often leads to the formation of diastereomers. Diastereoselective synthesis aims to control the formation of these stereoisomers. One approach involves the use of chiral starting materials. For instance, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved using polymer-supported homoserine as a chiral building block. rsc.orgrsc.org The stereochemistry of the starting material directs the formation of a specific diastereomer.
Another strategy is the use of stereoselective reactions. For example, intramolecular cyclization reactions can proceed with high diastereoselectivity, influenced by the conformation of the substrate and the reaction conditions. acs.orgacs.org Catalytic hydrogenation of certain precursors has also been shown to influence the diastereomeric ratio of the final products. rsc.orgrsc.org
Regioselective Functionalization
Regioselectivity refers to the control of the position of chemical bond formation. In the synthesis of 1,4-oxazepane derivatives, regioselective functionalization is crucial for introducing substituents at specific positions on the heterocyclic ring. researchgate.net
For example, in the synthesis of polysubstituted chiral 1,4-oxazepanes, a 7-endo cyclization through haloetherification has been shown to be highly regio- and stereoselective. acs.org The regioselectivity of such reactions can be influenced by the nature of the substituents on the starting materials. rsc.org Computational studies can also aid in understanding and predicting the regiochemical outcome of these cyclization reactions. acs.org
Development of Scalable and Efficient Synthetic Protocols
The transition of a synthetic route from a laboratory scale to an industrial scale requires the development of scalable and efficient protocols. This involves optimizing reaction conditions to maximize yield, minimize waste, and ensure the process is economically viable.
For the synthesis of 1,4-oxazepane derivatives, several studies have focused on developing such protocols. One approach involves the use of solid-phase synthesis, which can simplify purification and allow for the automation of the synthetic process. rsc.orgrsc.org The use of robust and inexpensive catalysts, such as boric acid in direct amidation reactions, also contributes to the scalability of the synthesis. orgsyn.org
Synthesis of Structurally Diverse this compound Analogues and Derivatives
The generation of structurally diverse analogues of a core scaffold is a fundamental strategy in medicinal chemistry to explore the structure-activity relationship and optimize compound properties. For the 1,4-oxazepane ring system, various synthetic methodologies have been developed to introduce a wide range of substituents and structural modifications, leading to libraries of novel derivatives. These approaches include solid-phase synthesis to create substituted carboxylic acids, derivatization of key intermediates, and the construction of complex spirocyclic systems.
One prominent strategy involves the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, which serve as versatile intermediates that can be readily converted to the corresponding carboxamides. A method utilizing polymer-supported homoserine allows for the construction of the oxazepane scaffold with variability at the phenyl group. rsc.orgrsc.org In this process, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin is reacted with various nitrobenzenesulfonyl chlorides and subsequently alkylated with different 2-bromoacetophenones. rsc.org A key step is the cleavage from the polymer support using a cocktail of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH), which facilitates the reductive cyclization to form the 1,4-oxazepane ring. rsc.org
The regioselectivity and stereoselectivity of this cyclization are influenced by the electronic nature of the substituents on the starting 2-bromoacetophenone. rsc.orgrsc.org Subsequent catalytic hydrogenation of the nitro group can be employed, which not only modifies the functionality but also aids in the separation of diastereomers. rsc.orgrsc.org This methodology provides access to a variety of 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acid derivatives. rsc.org Although this method yields 5-carboxylic acids, the synthetic principles are applicable for creating precursors to 6-carboxamide analogues.
A selection of the synthesized 1,4-oxazepane derivatives using this solid-phase approach is detailed below, showcasing the diversity of the R³ group on the phenyl ring.
Table 1: Examples of 1,4-Oxazepane-5-carboxylic Acid Derivatives Synthesized via Solid-Phase Methodology. Data sourced from Králová et al., 2020. rsc.org
Another approach focuses on modifying the 6-position of the oxazepane ring, leading to derivatives such as 6-amino-1,4-oxazepane-3,5-diones. nih.gov These compounds are prepared from (S)-N-Cbz-serine through established synthetic procedures. nih.gov The structural diversity is introduced by subsequent reactions of the 6-amino group. For instance, N-alkylation can be performed to yield a series of analogues with varying substituents on the nitrogen atom. nih.gov This demonstrates a direct method for functionalizing the 6-position, which is key for the synthesis of this compound derivatives.
Table 2: Synthesized 6-Amino-1,4-oxazepane-3,5-dione Derivatives. Data sourced from a 2000 study on anticonvulsant evaluation. nih.gov
Furthermore, highly complex and structurally unique analogues can be generated by incorporating the 1,4-oxazepane motif into larger, three-dimensional scaffolds like spiroacetals. acs.orgchemrxiv.org A scalable, four-step synthesis has been developed to produce spiroacetal frameworks containing one or two 1,4-oxazepane rings. acs.org This methodology allows for the creation of 6,7- and 7,7-spiroacetal analogues. acs.org The embedded amine functionalities within these scaffolds can be sequentially functionalized, providing a platform for creating diverse compound libraries. acs.orgchemrxiv.org For example, a 6,7-spiroacetal containing a secondary amine was functionalized to introduce representative amide, sulfonamide, and urea (B33335) groups, demonstrating its viability as a starting material for library assembly. acs.org This approach yields sp³-rich molecules that are structurally distinct from typical drug-like compounds. chemrxiv.org
Table 3: Example Functionalizations of a Spirocyclic 1,4-Oxazepane Scaffold. Data sourced from a 2024 study on 3D-scaffolds. chemrxiv.org
Chemical Reactivity and Transformation Studies of 1,4 Oxazepane 6 Carboxamide
Reactions Involving the 1,4-Oxazepane (B1358080) Ring System
The 1,4-oxazepane scaffold is a seven-membered heterocycle containing an oxygen atom and a nitrogen atom. Its reactivity is influenced by the ring's strain, the nature of its heteroatoms, and the presence of substituents.
The 1,4-oxazepane ring can undergo both oxidation and reduction reactions, which can alter the compound's properties and stability.
Oxidation: The nitrogen atom within the oxazepane ring can be oxidized to form N-oxides, while the carbon atoms can be oxidized to introduce carbonyl groups or other oxygenated functionalities. Such oxidations can potentially modify the biological activity of the molecule. wipo.intaun.edu.eg For instance, the oxidation of related naphthyridine compounds with peroxy acids has been shown to successfully form a seven-membered 1,4-oxazepine (B8637140) ring. aun.edu.eglibretexts.org
Reduction: Reduction reactions typically target specific functional groups attached to the ring rather than the saturated ring itself, which is generally stable to many reducing agents. A common transformation is the catalytic hydrogenation of substituents. For example, studies on related 1,4-oxazepane derivatives bearing nitroaryl groups have shown that the nitro group can be reduced to an aniline (B41778). iyte.edu.trnih.gov However, under certain hydrogenation conditions (e.g., using Pd/C or PtO₂), cleavage of the heterocyclic scaffold has been observed, indicating that the ring system is sensitive to some reductive processes. rsc.org
Table 1: Examples of Oxidation and Reduction Reactions on Oxazepane-Related Scaffolds
| Reaction Type | Reagent/Condition | Substrate Type | Product/Observation | Source |
|---|---|---|---|---|
| Oxidation | Peroxy acids (e.g., m-CPBA) | Naphthyridine derivatives | Formation of 1,4-oxazepine ring | aun.edu.eglibretexts.org |
| Reduction (Hydrogenation) | H₂, Pd/C or PtO₂ | 1,4-Oxazepane with a nitro-phenyl substituent | Reduction of nitro group to aniline | iyte.edu.trnih.gov |
| Reduction (Ring Cleavage) | H₂, Pd/C or PtO₂ | Substituted 1,4-oxazepane derivative | Cleavage of the heterocyclic scaffold | rsc.org |
The seven-membered 1,4-oxazepane ring can undergo cleavage under specific conditions to form linear compounds. asiaresearchnews.com This reactivity is a key consideration in its synthetic applications and metabolic stability. For example, the ring-opening polymerization of N-acylated 1,4-oxazepan-7-one (B12977673) monomers, which are structurally related to 1,4-oxazepane-6-carboxamide, has been used to synthesize poly(ester amide)s. cognitoedu.org This indicates that the ester and amide linkages within the ring can be susceptible to cleavage.
Studies on the acid-catalyzed ring opening of smaller, related oxazolidine (B1195125) rings show that n(N)→σ∗(C–O) electron delocalization plays a significant role in the cleavage of the intracyclic C–O bond, a mechanism that could potentially be relevant to the stability of the 1,4-oxazepane ring under acidic conditions. rsc.orgosi.lv
Introducing new functional groups onto the 1,4-oxazepane scaffold can be achieved through substitution reactions, primarily at the ring's nitrogen atom.
The secondary amine (at position 4) of the 1,4-oxazepane ring is a common site for modification. It can act as a nucleophile, allowing for N-alkylation or N-acylation to introduce a wide variety of substituents. asiaresearchnews.com For example, the tert-butoxycarbonyl (Boc) group is often used as a protecting group for the ring nitrogen, which can be introduced by reacting the oxazepane with Boc anhydride (B1165640). This modification prevents unwanted side reactions during subsequent synthetic steps. Research on related 1,4-oxazepan-5-one (B88573) derivatives has also focused on modifying substituents on the ring nitrogen to explore structure-activity relationships. iyte.edu.tr
Chemical Transformations of the Carboxamide Moiety
The carboxamide group (-CONH₂) at the 6-position is a relatively stable functional group but can be transformed using specific reagents.
The nitrogen atom of a primary amide is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. osi.lv Consequently, reactions directly at the amide nitrogen are less common than those involving amines. However, N-acylation is possible under specific conditions, and recent developments have shown that even low-reactivity nitrogen-containing heterocycles can be N-acylated efficiently using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst. asiaresearchnews.com
The carbonyl group of the carboxamide is the primary site of its reactivity, particularly towards strong reducing agents and hydrolysis.
Reduction: One of the most significant reactions of amides is their reduction to amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxamide group to an aminomethyl group (-CH₂NH₂). libretexts.org In this process, the carbonyl oxygen is completely removed. libretexts.orgosi.lv
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid (1,4-oxazepane-6-carboxylic acid). This reaction typically requires heating. libretexts.org
Dehydration: Primary amides can be dehydrated to form nitriles (-C≡N). This transformation is commonly achieved using dehydrating agents such as thionyl chloride (SOCl₂). libretexts.org
Table 2: Potential Chemical Transformations of the Carboxamide Moiety
| Reaction Type | Reagent/Condition | Product Functional Group | Source |
|---|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄) | Aminomethyl (-CH₂NH₂) | libretexts.org |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid (-COOH) | libretexts.org |
| Dehydration | Thionyl chloride (SOCl₂) | Nitrile (-C≡N) | libretexts.org |
Mechanistic Investigations of Key Transformations
The chemical behavior of the 1,4-oxazepane scaffold, a core structure in this compound, is dictated by complex mechanistic details. Understanding these mechanisms is crucial for controlling reaction outcomes and designing synthetic routes to novel derivatives. Investigations have focused on elucidating the specific pathways, transition states, and selectivity-determining factors that govern its transformations.
Elucidation of Reaction Pathways
The formation and transformation of the 1,4-oxazepane ring can proceed through several distinct mechanistic pathways, often competing with one another. The final product is highly dependent on the starting materials, reagents, and reaction conditions.
One extensively studied pathway involves the acid-mediated cleavage and cyclization of polymer-supported N-phenacyl nitrobenzenesulfonamides derived from homoserine. rsc.orgsemanticscholar.org The choice of cleavage cocktail is critical in directing the reaction toward either a 1,4-oxazepane derivative or a lactone. When trifluoroacetic acid (TFA) is used alone, it removes a silyl (B83357) protecting group, leading to spontaneous lactonization. rsc.orgresearchgate.net In contrast, a mixture of TFA and a reducing agent like triethylsilane (TFA/Et₃SiH) facilitates a reductive cyclization to form the desired 1,4-oxazepane ring. rsc.orgsemanticscholar.org
The proposed mechanism for this transformation highlights a key branching point. rsc.org Protonation of the resin-cleaved intermediate can be followed by intramolecular nucleophilic attack. The higher electrophilicity of the ketone group favors the formation of a hemiaminal intermediate, which is a precursor to the oxazepane ring. rsc.org However, this pathway is reversible, and under certain conditions, intramolecular attack by the carboxylic acid to form a lactone can occur. rsc.org
Another significant route to the 1,4-oxazepane core involves the cyclization of N-propargylamines. rsc.orgresearchgate.net These reactions are valued for their high atom economy and ability to generate complex heterocyclic systems. The mechanistic aspects of these transformations have been a subject of detailed review, highlighting the versatility of the propargylamine (B41283) moiety as a building block for N-heterocycles. rsc.orgresearchgate.net
In more complex systems, such as the synthesis of imidazole-fused 1,4-benzoxazepines, the reaction proceeds via a base-mediated 7-exo-dig cyclization. acs.org Density Functional Theory (DFT) calculations have been employed to explore two potential pathways for this cyclization. The calculations revealed that the reaction proceeds through a propargyl intermediate rather than an allene (B1206475) intermediate, based on the lower energy of the corresponding transition state. acs.org An alternative mechanism involving an intermolecular propargyl group transfer has also been proposed for the formation of certain isomers, a transformation previously undocumented in the literature. acs.org
Multi-component reactions also provide efficient pathways to complex oxazepine-containing structures. For instance, a one-pot reaction between 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide yields an oxazepine-quinazolinone bis-heterocyclic product. nih.gov The proposed mechanism involves the initial formation of an Ugi adduct, which subsequently undergoes an intramolecular amide-amide cyclocondensation to form the final fused ring system. nih.gov
| Reaction Type | Key Precursors | Proposed Pathway | Primary Product | Reference |
|---|---|---|---|---|
| Reductive Cyclization | Polymer-supported N-phenacyl sulfonamides | TFA/Et₃SiH-mediated cleavage followed by intramolecular cyclization via a hemiaminal intermediate. | 1,4-Oxazepane derivatives | rsc.orgsemanticscholar.org |
| Lactonization (Competing) | Polymer-supported N-phenacyl sulfonamides | TFA-mediated cleavage followed by spontaneous intramolecular esterification. | Lactone derivatives | rsc.orgresearchgate.net |
| Base-Mediated Cyclization | N-propargyl benzimidazoles | 7-exo-dig cyclization initiated by deprotonation, proceeding through a propargyl anion intermediate. | Imidazole-fused 1,4-benzoxazepines | acs.org |
| Multi-Component Reaction | Aldehyde-acid, amine, isocyanide | Formation of an Ugi adduct followed by intramolecular amide-amide cyclocondensation. | Oxazepine-quinazolinone scaffolds | nih.gov |
Transition State Analysis
Computational chemistry, particularly the use of molecular orbital methods and DFT calculations, has been instrumental in analyzing the transition states of reactions forming 1,4-oxazepine rings. This analysis provides quantitative insights into reaction barriers and predicts product formation. researchgate.net
In the formation of 1,4-oxazepine rings from 1,8-naphthyridine (B1210474) derivatives, semi-empirical (AM1) and ab initio molecular orbital methods were used to calculate the energies of the molecules and transition states involved. researchgate.net These calculations successfully predicted the experimentally observed products for several derivatives. For one substrate, the calculations suggested the formation of a different oxazepine isomer than expected, a prediction that was subsequently verified by further experiments, highlighting the predictive power of transition state analysis. researchgate.net
More recent studies on the base-mediated synthesis of imidazole-fused 1,4-benzoxazepines have utilized DFT calculations to compare competing reaction pathways. acs.org The cyclization could theoretically proceed through either a propargyl intermediate (Pathway 1) or an allene isomer (Pathway 2). By modeling the respective transition states (TS2p and TS2a), researchers found a significant energy preference for the propargyl pathway. acs.org
The calculated energy barrier for the transition state involving the propargyl intermediate was found to be lower than that for the allene pathway, indicating that the reaction preferentially follows Pathway 1. acs.org This computational finding aligns with Baldwin's rules for ring closure and provides a robust explanation for the observed product. acs.org The study also investigated a potential intramolecular propargyl transfer, but the calculated high energy of the required 6-endo-trig-like transition state rendered this route implausible. acs.org
| Reaction | Competing Pathways | Transition State Models | Calculated Energy Difference (kcal/mol) | Favored Pathway | Reference |
|---|---|---|---|---|---|
| 7-exo-dig Cyclization | Pathway 1 (via Propargyl Intermediate) | TS2p | 4.40 | Pathway 1 | acs.org |
| Pathway 2 (via Allene Intermediate) | TS2a |
Understanding Regioselectivity and Stereoselectivity in Reactions
Regioselectivity and stereoselectivity are critical aspects of 1,4-oxazepane synthesis, determining the precise spatial arrangement of atoms in the final molecule. numberanalytics.com Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. numberanalytics.commdpi.com
In the synthesis of 1,4-oxazepane-5-carboxylic acids, both regioselectivity and stereoselectivity were found to be highly dependent on the reaction conditions and the nature of the substituents on the starting materials. rsc.orgresearchgate.net
Regioselectivity: The key regioselective choice is between the formation of the seven-membered 1,4-oxazepane ring and a competing six-membered lactone ring. This outcome is controlled by the cleavage conditions used on the polymer-supported precursor. rsc.org The use of TFA/Et₃SiH favors the reductive cyclization to the oxazepane. rsc.orgsemanticscholar.org However, the presence of electron-donating groups in the meta- or para-positions of the N-phenacyl moiety was found to suppress the formation of the oxazepane ring and favor the formation of the lactone byproduct. semanticscholar.org This is likely because these groups reduce the electrophilicity of the ketone, hindering the initial nucleophilic attack required for oxazepane formation. semanticscholar.org
Stereoselectivity: The reductive cyclization to form the 1,4-oxazepane ring creates a new stereocenter, typically resulting in a mixture of diastereomers. rsc.org The ratio of these diastereomers is influenced by the substituents on the phenyl ring of the 2-bromoacetophenone (B140003) starting material. rsc.orgresearchgate.net For example, cleavage of a tosyl intermediate yielded a 62:38 ratio of C2 R,S isomers. rsc.orgrsc.org Attempts to improve the stereoselectivity by lowering the reaction temperature proved unsuccessful, yielding a nearly equal ratio of isomers. rsc.org The resulting diastereomeric anilines, however, often show improved separability after catalytic hydrogenation of the nitro group, which allows for the isolation and characterization of the major isomers. rsc.orgresearchgate.net
| Starting Material Substituent (R³) | Reaction Condition | Observed Selectivity Outcome | Product(s) / Diastereomer Ratio (R:S) | Reference |
|---|---|---|---|---|
| 2-F-Ph | TFA/Et₃SiH Cleavage | Compromised regioselectivity | 1,4-Oxazepane (major) and Lactone (minor, 26%) | rsc.org |
| 3-F-Ph | TFA/Et₃SiH Cleavage & Hydrogenation | Formation of diastereomers | Diastereomeric anilines (64:36) | semanticscholar.org |
| 3-MeO-Ph | TFA/Et₃SiH Cleavage | Reversed regioselectivity | Oxazepane and Lactone (~1:1) | semanticscholar.org |
| 4-MeO-Ph | TFA/Et₃SiH Cleavage | Reversed regioselectivity | Lactone derivative (exclusive) | semanticscholar.org |
| 4-NO₂-Ph | TFA/Et₃SiH Cleavage & Hydrogenation | Cleavage of the heterocyclic scaffold | Ring-opened product | rsc.org |
Structural Elucidation and Conformational Analysis of 1,4 Oxazepane 6 Carboxamide
Advanced Spectroscopic Characterization Techniques
The definitive structural and conformational analysis of 1,4-Oxazepane-6-carboxamide relies on the synergistic application of several advanced spectroscopic methods. These techniques provide complementary information, allowing for an unambiguous determination of its molecular architecture. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (Infrared/FTIR), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules like this compound. A complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals is achievable through a combination of one-dimensional and two-dimensional NMR experiments. nih.gov Such detailed analysis is crucial for confirming the constitution and determining the relative configuration and preferred conformation of the flexible seven-membered ring. rsc.org
The analysis of one-dimensional NMR spectra provides the initial and fundamental information regarding the chemical environment of each nucleus.
¹H NMR: The proton spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting). For this compound, distinct signals are expected for the protons on the carbon atoms adjacent to the nitrogen and oxygen heteroatoms, as well as for the methine proton at the C-6 position bearing the carboxamide group. The amide protons (-CONH₂) would typically appear as one or two broad signals in the downfield region.
¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon atoms. With techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT), the signals can be assigned to methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbons. nih.gov The carbon of the carbonyl group in the carboxamide would be found significantly downfield.
¹⁵N NMR: This technique, though less common, is valuable for probing the nitrogen atoms directly. It can distinguish between the secondary amine nitrogen within the oxazepane ring and the amide nitrogen of the carboxamide group, providing additional confirmation of the electronic structure. rsc.org
Table 1: Expected ¹H and ¹³C NMR Signals for this compound
| Position | Atom Type | Expected ¹H Chemical Shift (ppm) & Multiplicity | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 2 | CH₂ | Multiplet | ~75-85 |
| 3 | CH₂ | Multiplet | ~50-60 |
| 5 | CH₂ | Multiplet | ~55-65 |
| 6 | CH | Multiplet | ~40-50 |
| 7 | CH₂ | Multiplet | ~70-80 |
| C=O | C | - | ~170-180 |
| NH (ring) | NH | Broad Singlet | - |
Note: Chemical shifts are approximate and depend on the solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing correlations between nuclei. rsc.org
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. It allows for the tracing of the proton connectivity throughout the entire 1,4-oxazepane (B1358080) ring system. nih.gov
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, enabling unambiguous assignment of the carbon skeleton. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is essential for determining the relative stereochemistry and the conformational preferences of the flexible seven-membered ring by revealing through-space proximities. rsc.org
APT (Attached Proton Test): As a 1D experiment, APT provides similar information to a DEPT experiment, differentiating carbon signals based on the number of attached protons (CH and CH₃ signals are phased opposite to CH₂ and quaternary carbons). nih.gov
The precise values of proton chemical shifts (δ) and scalar coupling constants (J) are extracted from high-resolution ¹H NMR spectra. While chemical shifts provide insight into the electronic environment, the vicinal coupling constants (³JHH) are particularly informative for conformational analysis. The magnitude of these constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. A detailed analysis of the coupling patterns for all protons on the 1,4-oxazepane ring can be used to deduce the dominant chair, boat, or twist-boat conformation of the ring in solution. rsc.org
Vibrational Spectroscopy (Infrared and Fourier Transform Infrared)
Vibrational spectroscopy, including Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). rsc.org For this compound, the IR spectrum would provide clear evidence for the key functional groups.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amide) | Stretch | 3400-3100 | Medium (often two bands) |
| N-H (Amine) | Stretch | 3350-3250 | Medium-Weak |
| C-H (Aliphatic) | Stretch | 3000-2850 | Medium-Strong |
| C=O (Amide I) | Stretch | 1680-1630 | Strong |
| N-H (Amide II) | Bend | 1640-1550 | Medium-Strong |
| C-O-C (Ether) | Stretch | 1150-1070 | Strong |
The presence of a strong absorption band for the carbonyl (C=O) group and characteristic bands for the N-H bonds of the amide and the ring amine would be key diagnostic features in the IR spectrum. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and can also provide structural information through analysis of fragmentation patterns.
For this compound, High-Resolution Mass Spectrometry (HRMS), often with a soft ionization technique like Electrospray Ionization (ESI), would be used to determine the precise mass of the protonated molecule [M+H]⁺. rsc.org This experimental value can be compared to the calculated mass for the chemical formula C₆H₁₂N₂O₂, confirming the elemental composition with high accuracy (typically within ±5 ppm). acs.org The fragmentation pattern observed under higher energy conditions (e.g., MS/MS) would show characteristic losses corresponding to the cleavage of the carboxamide group or fragmentation of the oxazepane ring, further corroborating the proposed structure.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Electronic Spectroscopy (UV-Vis)
Specific ultraviolet-visible (UV-Vis) spectroscopic data for this compound is not extensively detailed in the available literature. However, the expected electronic transitions can be inferred from its structural components. As a saturated heterocyclic system, the 1,4-oxazepane ring itself is not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm) due to the absence of chromophores. The primary absorbing moiety is the carboxamide group.
The carboxamide functional group typically displays a weak absorption band corresponding to an n → π* transition. For simple amides, this absorption is generally observed in the region of 210-220 nm. The presence of the oxazepane ring is unlikely to cause a significant shift in this absorption maximum. In a study on 1,3-oxazepine derivatives, which are unsaturated seven-membered rings, absorption maxima were observed in the range of 270-320 nm, attributed to various electron transitions within their more conjugated systems. scirp.org For the saturated this compound, any significant absorption would be expected at much shorter wavelengths.
Crystallographic Studies
Crystallographic data provides definitive information about the three-dimensional arrangement of atoms in a molecule.
While specific single-crystal X-ray diffraction data for this compound is not available in the cited literature, this technique remains the most powerful tool for the unambiguous determination of its molecular structure and, if chiral, its absolute configuration. researchgate.netspringernature.comnih.govnih.gov For a molecule like this compound, which possesses a stereocenter at the 6-position, X-ray crystallography could definitively establish the R or S configuration.
The process involves growing a suitable single crystal of the compound, which can sometimes be a challenging step. researchgate.net This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the molecule. This model provides precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's solid-state conformation. Studies on other seven-membered heterocyclic rings have successfully employed this technique to elucidate their complex structures. arabjchem.orgrsc.org
Conformational Analysis of the Seven-Membered 1,4-Oxazepane Ring
The seven-membered 1,4-oxazepane ring is a flexible system that can adopt multiple conformations. Understanding these conformations is crucial as they can significantly influence the molecule's biological activity.
Due to the spatial flexibility of seven-membered rings, they can exist in several possible conformational states. For the related 1,4-oxazepane scaffold in derivatives of 1,4-oxazepane-5-carboxylic acid, detailed analysis of vicinal ¹H-¹H coupling constants from NMR spectroscopy indicated that the ring predominantly exists in the most energetically favorable chair conformation. This suggests that a similar preference for a chair-like conformation would be expected for this compound.
The conformation of the 1,4-oxazepane ring is influenced by the nature and position of its substituents. The carboxamide group at the 6-position will have a significant impact on the conformational equilibrium of the ring. The substituent will preferentially occupy a position that minimizes steric interactions.
In studies of diastereomeric 1,4-oxazepane derivatives, the splitting pattern of proton signals in ¹H NMR spectra was used to differentiate between isomers, indicating that the substituents influence the local electronic environment and the conformational preference of the ring. For this compound, the carboxamide group would likely adopt an equatorial or pseudo-equatorial position in the favored chair conformation to minimize steric hindrance. The specific torsional angles and the degree of puckering in the ring would be subtly adjusted to accommodate the substituent.
Computational and Theoretical Chemistry Studies of 1,4 Oxazepane 6 Carboxamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govrsc.org DFT calculations are employed to understand various aspects of 1,4-Oxazepane-6-carboxamide, from its ground-state geometry to its chemical reactivity.
Geometry optimization is a fundamental DFT procedure to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. These calculations are often performed using hybrid functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p), which has been shown to provide reliable geometric parameters for organic molecules. researchgate.net
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The electronic structure calculations provide a detailed picture of how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior. For instance, in related heterocyclic compounds, DFT has been successfully used to correlate calculated geometric parameters with experimental X-ray diffraction data, showing good agreement. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for a Heterocyclic Amide Fragment (Calculated via DFT)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | - | - |
| C-N (amide) | 1.35 | - | - |
| N-H | 1.01 | - | - |
| C-C-N | - | 118 | - |
| O=C-N | - | 123 | - |
| H-N-C | - | 121 | - |
| C-N-C-C | - | - | 175 |
| Note: This table provides typical values for a generic amide functional group within a heterocyclic system for illustrative purposes, as specific experimental or calculated data for this compound were not found in the search results. |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.compku.edu.cnyoutube.com
For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In contrast, a small gap indicates that the molecule is more polarizable and more reactive. The spatial distribution of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack, respectively. For example, in many organic molecules, the HOMO is often localized on heteroatoms with lone pairs, such as oxygen and nitrogen, while the LUMO may be distributed over pi systems or electron-withdrawing groups.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Model Heterocyclic Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Note: These are representative energy values for a stable organic molecule and are intended for illustrative purposes only. |
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular interactions, and the nature of chemical bonds. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.
For this compound, NBO analysis would provide a detailed picture of the charge on each atom, revealing the most electropositive and electronegative sites. This is crucial for understanding intermolecular interactions, such as hydrogen bonding. Furthermore, NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. These donor-acceptor interactions, also known as hyperconjugation, contribute to the stability of the molecule. The second-order perturbation energy associated with these interactions can be calculated to assess their significance. For instance, interactions involving the lone pairs of the oxygen and nitrogen atoms as donors and adjacent antibonding orbitals as acceptors would be of particular interest in stabilizing the structure of this compound.
DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecular structure. For this compound, key spectroscopic parameters that can be predicted include:
Infrared (IR) Spectra: By calculating the vibrational frequencies, one can predict the positions of absorption bands in the IR spectrum. These frequencies correspond to specific bond stretching, bending, and torsional motions within the molecule. Comparing the calculated spectrum with an experimental one can help in the assignment of vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectra: DFT can be used to calculate the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. This is achieved by computing the magnetic shielding tensors for each atom in the presence of an external magnetic field.
UV-Visible Spectra: Time-dependent DFT (TD-DFT) is an extension of DFT that can be used to calculate the energies of electronic transitions. researchgate.net This allows for the prediction of the absorption maxima (λ_max) in the UV-Visible spectrum, providing insights into the electronic structure and chromophores within the molecule.
DFT is a powerful tool for investigating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. researchgate.net This involves locating the transition state (TS) structures, which are saddle points on the potential energy surface, and calculating the activation energy (energy barrier) for the reaction.
Ab Initio Electronic Structure Methods
Ab initio (from first principles) electronic structure methods are a class of computational techniques that solve the electronic Schrödinger equation without the use of empirical parameters. researchgate.net These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties.
For this compound, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) could be employed for high-accuracy calculations of the molecular geometry and energy. While computationally expensive for routine calculations, these methods serve as a benchmark to validate the results obtained from more approximate methods like DFT. For smaller, model systems related to this compound, ab initio calculations could provide very precise information about electron correlation effects, which are important for a detailed understanding of its electronic structure and reactivity. researchgate.net These methods are particularly valuable for studying systems where DFT may not be as reliable, such as in the accurate prediction of reaction barriers or in the study of excited electronic states.
Perturbation Theory and Coupled Cluster Calculations for Electron Correlation
To accurately model the behavior of this compound, it is crucial to account for electron correlation, which is the interaction between electrons that is not captured by mean-field theories like the Hartree-Fock method. Perturbation theory and coupled cluster methods are powerful quantum chemical tools used to incorporate these effects.
Møller-Plesset perturbation theory (MPPT) is a widely used method that treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.org The theory is typically applied at the second-order (MP2), third-order (MP3), or fourth-order (MP4), with MP2 offering a good balance of accuracy and computational cost for many systems. wikipedia.org For a molecule like this compound, MP2 calculations would be instrumental in refining the geometric parameters and determining the relative energies of different conformers of the flexible seven-membered ring. Systematic studies have shown that while MPPT is not always a convergent theory at high orders, it can provide reliable results depending on the chemical system and basis set used. smu.edu
Table 1: Comparison of Møller-Plesset Perturbation Theory Orders
| Method | Description | Computational Cost Scaling | Key Features |
|---|---|---|---|
| MP2 | Second-order perturbation theory | O(N^5) | Most common and cost-effective variant; recovers a significant portion of the correlation energy. |
| MP3 | Third-order perturbation theory | Higher than MP2 | Offers marginal improvements over MP2 for a higher computational cost. |
| MP4 | Fourth-order perturbation theory | O(N^7) | Further refines results but is computationally expensive for larger systems. |
Coupled cluster (CC) theory is considered one of the "gold standards" in quantum chemistry for its high accuracy in describing electron correlation. wikipedia.orgarxiv.org The method employs an exponential cluster operator to account for electron correlation, leading to a size-extensive and size-consistent description of the molecular system. wikipedia.org The most common variant is CCSD (Coupled Cluster with single and double excitations), often augmented with a perturbative treatment of triple excitations (CCSD(T)) to achieve even higher accuracy. wikipedia.orgnih.gov For this compound, CCSD(T) calculations, although computationally demanding, would provide benchmark-quality data on its structure, vibrational frequencies, and thermochemical properties. nih.gov These high-level calculations are particularly valuable for validating results from more approximate methods and for providing a reliable potential energy surface for conformational analysis. nih.gov
Molecular Modeling and Dynamics Simulations
The inherent flexibility of the seven-membered 1,4-oxazepane (B1358080) ring necessitates a thorough exploration of its conformational space. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are indispensable for this purpose. MD simulations provide a dynamic picture of the molecule's behavior over time by solving Newton's equations of motion for the atoms in the system.
For this compound, MD simulations can be employed to:
Explore Conformational Landscapes: Identify the most stable low-energy conformers of the 1,4-oxazepane ring, such as chair, boat, and twist-boat forms, and the energetic barriers between them.
Analyze Solvation Effects: By performing simulations in an explicit solvent like water, one can study the influence of the solvent on the conformational preferences of the molecule and the hydration of the polar carboxamide group.
Investigate Dynamic Behavior: Understand the flexibility of the ring system and the dynamics of the carboxamide side chain, which can be crucial for its interaction with biological targets.
Study Protein-Ligand Interactions: When docked into a receptor active site, MD simulations can assess the stability of the binding pose, characterize the key intermolecular interactions, and provide insights into the binding thermodynamics.
Recent studies on other heterocyclic systems have demonstrated the power of MD simulations in understanding the dynamic behavior of ligands within protein binding pockets and the role of water molecules in mediating these interactions. nih.govnih.gov For instance, simulations of polyamide-6, a polymer with repeating amide units similar to the carboxamide group, have been used to study its hydrogen barrier properties. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts towards more potent compounds.
A notable example of QSAR applied to the 1,4-oxazepane scaffold is the study of a series of 2,4-disubstituted 1,4-oxazepanes as dopamine D4 receptor ligands. nih.govresearchgate.net In this work, a 3D-QSAR analysis using the GRID/GOLPE methodology was performed to understand the structure-activity relationship. nih.gov The study revealed that the affinity for the dopamine D4 receptor was influenced by the regions around the two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine of the 1,4-oxazepane system. nih.gov Furthermore, the size of the 1,4-oxazepane ring itself was found to be an important determinant of affinity. nih.gov
Table 2: Key Findings from 3D-QSAR on 1,4-Oxazepane Derivatives
| Structural Feature | Impact on Dopamine D4 Receptor Affinity |
|---|---|
| Benzene Ring Systems | Important for affinity. |
| p-Chlorobenzyl Group | Contributes to binding. |
| Aliphatic Amine | Key interaction point. |
Such QSAR models, once validated, can be used to predict the biological activity of new this compound derivatives, prioritizing the synthesis of compounds with the highest predicted potency. Similar QSAR studies have been successfully applied to other classes of kinase inhibitors and enzyme inhibitors, demonstrating the broad applicability of this computational approach. nih.govrsc.orgmdpi.comnih.gov
Molecular Docking Studies for Molecular Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, molecular docking is a powerful tool to hypothesize its binding mode within the active site of a biological target, such as a receptor or an enzyme.
In the context of the aforementioned 1,4-oxazepane derivatives as dopamine D4 receptor ligands, molecular docking studies would be instrumental in visualizing the specific interactions that govern binding affinity and selectivity. nih.gov The dopamine D4 receptor is a G-protein coupled receptor, and understanding how ligands bind to its transmembrane helices is crucial for designing selective antagonists. mdpi.comescholarship.org Docking simulations could reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the this compound and the amino acid residues of the receptor's binding pocket. mdpi.com
Table 3: Potential Molecular Interactions of this compound in a Receptor Binding Site
| Functional Group | Potential Interaction Type | Interacting Residues (Examples) |
|---|---|---|
| Carboxamide N-H | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid, Serine |
| Carboxamide C=O | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Lysine |
| Oxazepane Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |
| Oxazepane N-H | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |
| Aliphatic Ring | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine |
By combining the insights from molecular docking with data from QSAR and molecular dynamics simulations, a comprehensive understanding of the molecular interactions of this compound can be achieved, paving the way for the rational design of new and improved therapeutic agents.
Applications and Advanced Research Directions Involving 1,4 Oxazepane 6 Carboxamide
Utilization as a Versatile Building Block in Complex Organic Synthesis
The 1,4-oxazepane (B1358080) core is a privileged structure in medicinal chemistry, and its derivatives are crucial starting materials for synthesizing more complex molecules. researchgate.netrsc.org The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported, highlighting the methods to create stereochemically defined seven-membered rings. rsc.org Such synthetic strategies are vital as the specific arrangement of atoms can significantly impact biological activity.
1,4-Oxazepane-6-carboxamide, in particular, has been cited in patents as a key intermediate for the generation of other heterocyclic compounds. For instance, it has been used in the development of morpholine (B109124) and 1,4-oxazepane amides designed as agonists for the somatostatin receptor subtype 4 (SSTR4) and in the synthesis of thiophene derivatives that act as Chk1 inhibitors. chiralen.com These examples underscore the role of the this compound moiety as a foundational component that can be chemically modified to produce a wide range of biologically active agents. The development of robust synthetic approaches to access 1,4-oxazepanes from various starting materials, often involving intramolecular cyclization, is an active area of research. rsc.org
Role in the Design and Assembly of Compound Libraries
In modern drug discovery, the creation of compound libraries with high structural diversity and three-dimensionality is essential for identifying novel hit compounds. The 1,4-oxazepane scaffold is particularly well-suited for this purpose due to its non-planar, sp3-rich character. chemrxiv.org This three-dimensional topology allows for the exploration of chemical space that is often unoccupied by the flatter, aromatic compounds that have traditionally dominated screening collections.
Researchers have developed scalable synthetic routes to create analogues of 1,4-oxazepanes, such as bis-morpholine spiroacetals and their 6,7- and 7,7-spiroacetal oxazepane counterparts, which are largely unexplored in drug discovery. chemrxiv.orgchemrxiv.org These scaffolds contain embedded amine functionalities that can be sequentially and selectively modified, allowing for the generation of diverse compound libraries. chemrxiv.org The resulting library compounds often possess physicochemical properties similar to those of FDA-approved small-molecule drugs, yet they are structurally distinct. chemrxiv.org This structural novelty increases the likelihood of interacting with new biological targets, making these scaffolds attractive starting points for drug discovery programs. chemrxiv.orgchemrxiv.org
| Scaffold Feature | Advantage in Compound Library Design | Reference |
|---|---|---|
| sp3-Rich 3D Structure | Explores novel, biologically relevant chemical space not covered by flat aromatic compounds. | chemrxiv.org |
| Embedded Amine Groups | Allows for sequential and diverse functionalization to rapidly build a library of analogues. | chemrxiv.orgchemrxiv.org |
| Structural Dissimilarity | Increases potential for discovering compounds that act on novel biological targets. | chemrxiv.org |
| Scalable Synthesis | Enables the production of large quantities and a wide variety of compounds for screening. | chemrxiv.org |
Strategies for Scaffold Hopping and Lead Optimization in Drug Discovery
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. patsnap.com Scaffold hopping is a key strategy within this process, involving the replacement of a core molecular structure (scaffold) with a different, often isosteric, one while retaining the original biological activity. patsnap.com This can lead to compounds with improved properties or a novel intellectual property position.
Structure-Activity Relationship (SAR) Studies to Guide Design
Structure-Activity Relationship (SAR) analysis is fundamental to lead optimization, as it connects the chemical structure of a molecule to its biological activity. patsnap.com By systematically modifying a lead compound, researchers can identify which parts of the molecule are essential for its interaction with the biological target.
For derivatives of 1,4-oxazepane, SAR studies have been crucial in identifying potent and selective ligands. For example, in a series of 2,4-disubstituted 1,4-oxazepanes designed as dopamine D4 receptor ligands, SAR analysis revealed that the regions around two benzene (B151609) ring systems and the size of the oxazepane ring itself were important for affinity. nih.gov Similarly, for other carboxamide-containing compounds, such as cannabinoid CB2 receptor agonists, structural modifications and the introduction of chiral centers were found to significantly impact receptor affinity and functional activity. nih.govresearchgate.net These studies provide a blueprint for medicinal chemists, guiding the design of new analogues with improved potency and selectivity by highlighting which functional groups and structural features to retain, modify, or replace. researchgate.netmdpi.comnih.gov
Computer-Aided Drug Design Approaches
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. mdpi.com CADD methods can be broadly categorized as either structure-based or ligand-based. nih.govnih.gov
For the this compound scaffold, CADD can be applied in several ways. If the 3D structure of the biological target is known, structure-based methods like molecular docking can be used to predict how different derivatives will bind. jmpas.com This allows for the rapid virtual screening of large compound libraries to prioritize candidates for synthesis. jmpas.com
When the target structure is unknown, ligand-based approaches are used. A notable example is the use of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis on a series of 1,4-oxazepane derivatives targeting the dopamine D4 receptor. nih.gov This method builds a computational model that correlates the chemical features of the molecules with their biological activity, providing predictive power to guide the design of new, more potent compounds. nih.govjmpas.com These in silico techniques minimize the time and resources spent on experimental testing by focusing efforts on the most promising candidates. nih.gov
Investigation of Molecular Interactions with Biological Targets (In Vitro Studies)
In vitro studies are essential for characterizing the interaction of a compound with its biological target at a molecular level. These experiments, which include enzyme inhibition and receptor binding assays, provide quantitative data on a compound's potency and selectivity.
Enzyme Inhibition and Receptor Modulation Studies
Derivatives featuring the this compound scaffold have been investigated for their ability to modulate various enzymes and receptors. These studies are critical for establishing a compound's mechanism of action and therapeutic potential.
For example, a series of 1,4-oxazepane derivatives were synthesized and evaluated for their affinity for the dopamine D4 receptor, which is a target for antipsychotic drugs. nih.gov In other work, patent literature describes 1,4-oxazepane amides as agonists of the somatostatin receptor subtype 4 (SSTR4), a target for inflammatory disorders. chiralen.com Furthermore, thiophene derivatives incorporating the this compound structure have been disclosed as inhibitors of the enzyme Checkpoint kinase 1 (Chk1), a target in cancer therapy. chiralen.com The versatility of this scaffold is further demonstrated by studies on related carboxamide structures, which have shown activity as selective cannabinoid CB2 receptor agonists for pain management and as inhibitors of PI3Kα for cancer treatment. nih.govmdpi.com These in vitro findings confirm that the this compound core can be incorporated into molecules that interact with a diverse range of important biological targets.
| Compound Class | Biological Target | Observed In Vitro Activity | Therapeutic Area | Reference |
|---|---|---|---|---|
| 2,4-Disubstituted 1,4-oxazepanes | Dopamine D4 Receptor | Receptor Ligands | Schizophrenia | nih.gov |
| 1,4-Oxazepane amides | Somatostatin Receptor Subtype 4 (SSTR4) | Agonists | Inflammatory Disease | chiralen.com |
| Thiophene derivatives with this compound | Checkpoint kinase 1 (Chk1) | Inhibitors | Cancer | chiralen.com |
| 7-Oxo- patsnap.comresearchgate.netoxazino[2,3,4-ij]quinoline-6-carboxamides | Cannabinoid CB2 Receptor | Selective Agonists (e.g., Kᵢ = 0.81 nM) | Pain/Inflammation | nih.gov |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Phosphatidylinositol 3-kinase (PI3Kα) | Antiproliferative Activity (e.g., IC₅₀ = 3.3 µM) | Cancer | mdpi.com |
Development of Novel Materials and Polymers Incorporating Oxazepane Structures
The integration of oxazepane rings into polymer chains represents a promising frontier in materials science, offering the potential to create novel materials with tailored properties. While direct research on the polymerization of this compound is not extensively documented in publicly available literature, the polymerization of structurally related oxazepane derivatives provides a strong basis for understanding the potential of this class of compounds in polymer chemistry. The primary route for converting cyclic monomers, such as those based on an oxazepane framework, into polymers is through ring-opening polymerization (ROP).
Ring-Opening Polymerization of Oxazepane-Based Monomers
Ring-opening polymerization is a powerful technique for the synthesis of a wide variety of polymers. rsc.org For oxazepane-based monomers, this process would involve the opening of the seven-membered ring to form a linear polymer chain. The resulting polymer's properties are intrinsically linked to the chemical structure of the original monomer.
A notable analogue to this compound (a lactam) is N-acylated-1,4-oxazepan-7-one (a lactone). Research has demonstrated the successful organocatalytic ring-opening polymerization of these oxazepan-7-one monomers. kaust.edu.sa This process, initiated by a catalyst system such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene/thiourea (TBD/TU) with benzyl alcohol as an initiator, yields well-defined poly(ester amide)s. kaust.edu.sa The polymerization exhibits a controlled and living character, allowing for precise control over the polymer's molecular weight and structure. kaust.edu.sa
The thermodynamics of this ROP are highly dependent on the substituent group attached to the nitrogen atom of the oxazepane ring. The reactivity of these monomers has been observed to follow the order: OxPPh > OxPMe > OxPPr > OxPBn, where Ph is phenyl, Me is methyl, Pr is propyl, and Bn is benzyl. kaust.edu.sa This suggests that the electronic and steric properties of the N-substituent play a crucial role in the polymerizability of the oxazepane ring.
Given the success with the lactone analogue, it is scientifically plausible that this compound, as a lactam, could undergo a similar anionic ring-opening polymerization to produce a polyamide. Anionic ROP is a widely used and efficient method for the polymerization of various lactams. rsc.org
Expected Properties of Polymers Incorporating Oxazepane Structures
The incorporation of the 1,4-oxazepane moiety into a polymer backbone is expected to impart unique properties to the resulting material, which would be classified as a poly(ether amide). The presence of the ether linkage (-O-) within the polymer chain is a key structural feature that can significantly influence the material's characteristics.
Enhanced Flexibility and Hydrophilicity: The ether linkages in the polymer backbone can increase the flexibility of the polymer chains compared to their all-aliphatic polyamide counterparts. This increased segmental motion can lead to materials with lower glass transition temperatures and elastomeric properties. Furthermore, the oxygen atoms can participate in hydrogen bonding with water molecules, potentially increasing the hydrophilicity and water solubility of the polymer. For instance, poly(N-acetyl-1,4-oxazepan-7-one), a poly(ester amide), has been shown to be water-soluble. kaust.edu.sa
Biodegradability: The presence of both ester and amide linkages in polymers like poly(ester amide)s makes them susceptible to hydrolysis, leading to biodegradation. mdpi.comrsc.org Poly(ester amide)s derived from N-acylated-1,4-oxazepan-7-ones are considered potential biodegradable alternatives to poly(2-oxazoline)s. kaust.edu.sa For example, the water-soluble poly(N-acetyl-1,4-oxazepan-7-one) has been observed to degrade significantly faster than polycaprolactone in an aqueous phosphate buffer saline solution. kaust.edu.sa A polyamide derived from this compound would also be expected to exhibit some degree of biodegradability due to the presence of the amide linkages.
The table below summarizes the properties of poly(ester amide)s derived from the ring-opening polymerization of various N-acylated-1,4-oxazepan-7-one monomers, which can serve as a predictive model for the properties of polyamides derived from analogous lactams.
| Monomer | Polymer Abbreviation | Glass Transition Temperature (Tg) | Water Solubility | Degradation |
| N-phenyl-1,4-oxazepan-7-one | POxPPh | 43.75 °C | Insoluble | Not reported |
| N-methyl-1,4-oxazepan-7-one | POxPMe | Not specified | Soluble | Faster than polycaprolactone |
| N-propyl-1,4-oxazepan-7-one | POxPPr | 1.85 °C | Insoluble | Not reported |
| N-benzyl-1,4-oxazepan-7-one | POxPBn | -2.90 °C | Insoluble | Not reported |
Data sourced from research on organocatalytic ring-opening polymerization of N-acylated-1,4-oxazepan-7-ones. kaust.edu.sa
Advanced Research Directions
Future research in this area would likely focus on the actual synthesis and polymerization of this compound and its derivatives. A key area of investigation would be the exploration of different catalysts and polymerization conditions to achieve controlled polymerization and to tailor the molecular weight and architecture of the resulting poly(ether amide)s.
Furthermore, the synthesis of copolymers by incorporating other lactams or monomers would allow for the fine-tuning of the material's properties. For example, creating block copolymers with both rigid and flexible segments could lead to thermoplastic elastomers with a wide range of mechanical properties. nih.gov The development of functional oxazepane monomers, where specific chemical groups are introduced into the oxazepane ring, could also lead to polymers with functionalities for applications in drug delivery, tissue engineering, and other biomedical fields. mdpi.comrsc.org The thermosensitive nature of some poly(ether amide)s also opens up possibilities for creating "smart" materials that respond to changes in temperature. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
